

# Entecavir: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Entecavir |
| Cat. No.:      | B133710   |

[Get Quote](#)

## Introduction

**Entecavir** is a cornerstone in the management of chronic hepatitis B virus (HBV) infection, recognized for its potent antiviral activity and high barrier to resistance.[\[1\]](#)[\[2\]](#) Classified as a carbocyclic nucleoside analogue of 2'-deoxyguanosine, its unique structural features confer selective and powerful inhibition of the HBV polymerase, the enzyme critical for viral replication.[\[1\]](#)[\[3\]](#)[\[4\]](#) This technical guide provides an in-depth exploration of the molecular architecture and chemical properties of **Entecavir**, offering crucial insights for researchers, medicinal chemists, and drug development professionals engaged in antiviral research and formulation development. Understanding these fundamental characteristics is paramount to appreciating its mechanism of action, optimizing its therapeutic application, and guiding the discovery of next-generation antiviral agents.

## Molecular Structure and Stereochemistry

The therapeutic efficacy of **Entecavir** is intrinsically linked to its precise three-dimensional structure. It is a synthetic guanine nucleoside analogue where the oxygen atom in the ribose ring is replaced by a methylene group, creating a cyclopentyl core.[\[5\]](#)

- IUPAC Name: 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidene]cyclopentyl]-1H-purin-6-one[\[6\]](#)
- Chemical Formula: C<sub>12</sub>H<sub>15</sub>N<sub>5</sub>O<sub>3</sub>[\[6\]](#)[\[7\]](#)

- Stereochemistry: The molecule possesses three chiral centers, and its biological activity is specific to the (1S, 3R, 4S) isomer.[8][9] This specific spatial arrangement is critical for the correct positioning of the molecule within the active site of the HBV polymerase, enabling potent inhibition. The stereochemistry is rigorously controlled during the synthesis process to ensure the therapeutic efficacy of the final active pharmaceutical ingredient (API).[10]

Below is a diagram illustrating the core molecular structure of **Entecavir**.

Caption: Molecular structure of **Entecavir**.

## Chemical and Physical Properties

The physicochemical properties of **Entecavir** influence its absorption, distribution, formulation, and stability. It is typically supplied as a white to off-white powder.[9][11]

| Property                  | Value                     | Source   |
|---------------------------|---------------------------|----------|
| Molecular Weight          | 277.28 g/mol (anhydrous)  | [6][12]  |
| 295.3 g/mol (monohydrate) | [11][13]                  |          |
| Melting Point             | >220°C (decomposes)       | [12]     |
| pKa                       | 8.0 (estimated)           | [6]      |
| Water Solubility          | 2.4 mg/mL                 | [11][12] |
| DMSO Solubility           | 59 mg/mL                  | [14]     |
| Appearance                | White to off-white powder | [9][11]  |

**Stability Profile:** Forced degradation studies, conducted under ICH guidelines, reveal that **Entecavir** is relatively stable under thermal, neutral, and photolytic conditions. However, it demonstrates significant degradation under oxidative and acidic stress.[15] This information is critical for defining appropriate storage conditions and for developing stable pharmaceutical formulations.

## Synthesis Overview

The synthesis of **Entecavir** is a complex process due to the need for precise stereochemical control of its carbocyclic core. Unlike natural nucleosides, its synthesis cannot start from a simple sugar precursor. Various synthetic strategies have been developed, often involving multi-step pathways.

Common approaches include:

- Chiral Pool Synthesis: Routes starting from readily available chiral molecules like D-ribose or (S)-(+)-carvone have been established.[16][17]
- Asymmetric Synthesis: Methods employing stereoselective reactions, such as boron-aldol reactions and titanium-catalyzed cyclizations, have been used to construct the cyclopentane skeleton from acyclic precursors.[18]

The final key step in many synthetic routes is the coupling of the fully formed carbocyclic moiety with a protected guanine base, often via a Mitsunobu reaction, followed by deprotection to yield the final **Entecavir** molecule.[5][18]

The diagram below illustrates a generalized workflow for **Entecavir** synthesis.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **Entecavir**.

## Analytical Characterization

Robust analytical methods are essential for the quality control of **Entecavir**, including quantification in bulk drug and pharmaceutical formulations, as well as for pharmacokinetic

studies in biological matrices.

#### Experimental Protocols:

- High-Performance Liquid Chromatography (HPLC): A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly used for routine analysis.[19]
  - Objective: To determine the purity and quantify **Entecavir** in bulk and tablet forms.
  - Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]
  - Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v).[19]
  - Flow Rate: 1.0 mL/min.[19]
  - Detection: UV detection at 254 nm.[19]
  - Procedure:
    - Prepare standard solutions of **Entecavir** in the mobile phase at known concentrations (e.g., 5-25 µg/mL).
    - Prepare sample solutions by dissolving the bulk drug or crushed tablets in the mobile phase.
    - Inject standards and samples into the HPLC system.
    - Quantify **Entecavir** based on the peak area relative to the calibration curve. The typical retention time is approximately 3.5 minutes under these conditions.[19]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is indispensable for characterizing degradation products and for high-sensitivity quantification in biological fluids like human plasma.[15][20]
  - Objective: To identify and characterize stress degradation products or for bioanalysis.
  - Sample Preparation (for plasma): Protein precipitation using a cooled acetonitrile/methanol mixture, followed by centrifugation and filtration of the supernatant.

[20]

- Chromatography: UHPLC system with a suitable column (e.g., Phenyl-Hexyl).[20]
- Mass Spectrometry: Triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode.[20]
- Procedure:
  - Optimize MS/MS parameters (precursor/product ion transitions) for **Entecavir**.
  - Perform chromatographic separation of the processed sample.
  - Detect and quantify **Entecavir** based on its specific MRM transition, allowing for a lower limit of quantification (LLOQ) in the picogram per milliliter (pg/mL) range.[20]

The following diagram outlines a typical analytical workflow for **Entecavir**.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for **Entecavir** characterization.

## Mechanism of Action

**Entecavir** exerts its antiviral effect by potently and selectively inhibiting the HBV DNA polymerase, a multifunctional reverse transcriptase enzyme.[21] The drug is administered as a prodrug and must be activated intracellularly.

- Intracellular Phosphorylation: Inside the host cell, **Entecavir** is efficiently phosphorylated by cellular kinases to its active triphosphate form, **entecavir** triphosphate (ETV-TP).[2][21][22]
- Competitive Inhibition: ETV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the viral polymerase.[23]
- Inhibition of Polymerase Activity: ETV-TP inhibits all three catalytic functions of the HBV polymerase:
  - Base Priming: The initiation of viral DNA synthesis.
  - Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.[2][3][21]
  - Positive-Strand DNA Synthesis: The synthesis of the positive DNA strand.[2][21]
- Chain Termination: After its incorporation into the growing viral DNA chain, **Entecavir** acts as a chain terminator, preventing further DNA elongation and halting viral replication.[21][23]

The following diagram illustrates the intracellular activation and mechanism of action.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Entecavir**.

## Metabolism and Elimination

Understanding the metabolic fate of **Entecavir** is crucial for predicting drug-drug interactions and dosage adjustments in specific patient populations.

- Metabolism: **Entecavir** is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system.[13] This is a significant clinical advantage as it minimizes the potential for metabolic drug-drug interactions. Following administration, no oxidative or acetylated metabolites are observed. The metabolism is limited to the formation of minor amounts of phase II glucuronide and sulfate conjugates.[13][24]
- Elimination: The drug is predominantly eliminated by the kidneys.[2][13] Approximately 62-73% of an oral dose is excreted unchanged in the urine through a combination of glomerular filtration and active tubular secretion.[24][25] The terminal elimination half-life is approximately 128–149 hours, with an effective accumulation half-life of about 24 hours, which supports once-daily dosing.[13][25]

The diagram below outlines the metabolic and elimination pathway.



[Click to download full resolution via product page](#)

Caption: Metabolism and elimination pathway of **Entecavir**.

## References

- Entecavir** - Wikipedia. [\[Link\]](#)
- Entecavir** | C12H15N5O3 | CID 135398508 - PubChem. [\[Link\]](#)

- What is the mechanism of **Entecavir**?
- Inhibition of Hepatitis B Virus Polymerase by **Entecavir** - PMC - NIH. [\[Link\]](#)
- The Discovery and Development of a Potent Antiviral Drug, **Entecavir**, for the Treatment of Chronic Hep
- (PDF)
- **Entecavir** Baraclude - Treatment - Hepatitis B Online - University of Washington. [\[Link\]](#)
- Total Synthesis of **Entecavir**. [\[Link\]](#)
- Synthesis Strategies for **Entecavir** - Organic Chemistry Portal. [\[Link\]](#)
- A New Route for the Synthesis of **Entecavir**. [\[Link\]](#)
- **Entecavir** Monograph for Professionals - Drugs.com. [\[Link\]](#)
- **Entecavir** - DrugFuture. [\[Link\]](#)
- Baraclude™ - accesssd
- **Entecavir** | Advanced Drug Monograph - MedP
- Molecular structure of **entecavir** monohydrate, with chiral centers...
- Structures of **entecavir** (1), carbocyclic dG (2), and target molecules (3).
- [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf - NIH. [\[Link\]](#)
- **Entecavir** Patent Evaluation, Method for Diastereomeric Impurities - Juniper Publishers. [\[Link\]](#)
- Chemistry Review(s)
- **Entecavir** - LiverTox - NCBI Bookshelf - NIH. [\[Link\]](#)
- Baraclude (**entecavir**)
- A New Analytical Method For Determination Of Formaldehyde Content In **Entecavir** Drug By Using High-Performance Liquid Chrom
- LC/MS/MS High Sensitivity Bioanalytical Method: **Entecavir** in Human Plasma. [\[Link\]](#)
- LC-MS/MS method for the characterization of the forced degrad
- Quantitative Determination of **Entecavir** in Bulk and Tablet Formulation by a Validated Stability-indic

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]

- 2. trial.medpath.com [trial.medpath.com]
- 3. Entecavir - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 6. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Entecavir [drugfuture.com]
- 13. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 14. selleckchem.com [selleckchem.com]
- 15. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. DSpace [deposit.ub.edu]
- 19. jbiochemtech.com [jbiochemtech.com]
- 20. lcms.cz [lcms.cz]
- 21. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 22. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- 25. Entecavir | 142217-69-4 [chemicalbook.com]
- To cite this document: BenchChem. [Entecavir: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2026]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b133710#entecavir-molecular-structure-and-chemical-properties\]](https://www.benchchem.com/product/b133710#entecavir-molecular-structure-and-chemical-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)